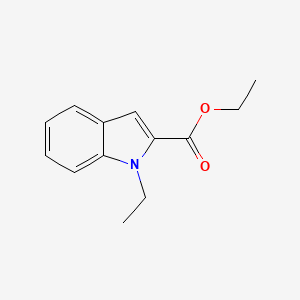

Ethyl 1-ethyl-1h-indole-2-carboxylate

Description

Ethyl 1-ethyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by an ethyl ester group at position 2 and an ethyl substituent at position 1 of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active indole derivatives. Its synthesis typically involves alkylation of ethyl indole-2-carboxylate with ethylating agents under basic conditions, as demonstrated in procedures involving potassium hydroxide and alkyl halides in acetone . The compound’s structure is confirmed via spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry .

Properties

CAS No. |

40913-41-5 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 1-ethylindole-2-carboxylate |

InChI |

InChI=1S/C13H15NO2/c1-3-14-11-8-6-5-7-10(11)9-12(14)13(15)16-4-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

LEDSRUHAKQJBMP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 1-ethyl-1H-indole-2-carboxylate has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 1-ethyl-1H-indole-2-carboxylate belongs to a broader family of indole-2-carboxylate esters. Key structural analogs differ in substituent positions, ester groups, and functional modifications:

Key Observations :

- Substituent Position: Alkylation at position 1 (as in the target compound) is less common than substitutions at positions 3, 5, or 4.

- Ester Group Variation : Methyl esters (e.g., Methyl 5-fluoro-1H-indole-2-carboxylate ) exhibit lower molecular weights and altered solubility profiles compared to ethyl esters.

- Functional Groups: Electron-withdrawing groups (e.g., NO₂ in Ethyl 5-nitro-1H-indole-2-carboxylate ) increase reactivity for further derivatization, while bulky groups (e.g., cyanomethyl in ) may sterically hinder coupling reactions.

Pharmacological and Physicochemical Properties

- For instance, indolizine-1-carboxylate derivatives show cytotoxicity against human cervix cancer cells (SiHa line) at 10–80 µg/mL .

- Melting Points : Substituents significantly affect melting points. For example, Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate melts at 119–121°C , whereas Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate has a higher melting point (187–189°C) due to increased polarity from the Cl and methyl groups .

- Solubility : Ethyl esters generally exhibit better solubility in organic solvents (e.g., ethyl acetate, chloroform) compared to methyl esters, which may favor their use in synthetic workflows .

Biological Activity

Ethyl 1-ethyl-1H-indole-2-carboxylate is part of a broader class of indole derivatives that have garnered attention for their diverse biological activities. This article synthesizes current knowledge regarding the biological effects, mechanisms, and potential applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 1H-indole-2-carboxylic acid with ethyl alcohol in the presence of thionyl chloride. The resulting compound features an indole ring, which is known for its biological significance due to its involvement in various natural products and pharmaceuticals.

Antifungal Properties

Research has shown that derivatives of indole-2-carboxylic acid, including this compound, exhibit antifungal activity. For instance, Kipp et al. (1999) demonstrated that certain derivatives inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Antitumor Activity

Indole derivatives have been implicated in antitumor activity. Lu et al. (2016) reported that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for cancer therapy . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Liu et al. (2016) highlighted the anti-inflammatory properties of indole derivatives, indicating that these compounds can inhibit pro-inflammatory cytokines and pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases .

Kinase Inhibition

Jobson et al. (2009) noted that some indole-based compounds act as cellular inhibitors of kinases, which are critical in various signaling pathways related to cancer and other diseases. This inhibition can disrupt abnormal cell signaling associated with tumor growth .

Study on HIV Integrase Inhibition

A recent study explored the potential of indole derivatives as HIV integrase inhibitors. The findings indicated that modifications on the indole core significantly enhanced inhibitory activity against HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM . This suggests a promising avenue for developing antiviral agents based on the indole scaffold.

Structure-Activity Relationship (SAR) Analysis

Further research into the structure-activity relationships of this compound has revealed that specific substitutions on the indole ring can dramatically affect biological activity. For example, introducing halogen groups or longer alkyl chains at specific positions has been shown to enhance binding affinity and biological efficacy against various targets .

Data Table: Summary of Biological Activities

| Biological Activity | Reference | Key Findings |

|---|---|---|

| Antifungal | Kipp et al., 1999 | Effective inhibition of fungal growth |

| Antitumor | Lu et al., 2016 | Induces apoptosis in cancer cells |

| Anti-inflammatory | Liu et al., 2016 | Inhibits pro-inflammatory cytokines |

| Kinase inhibition | Jobson et al., 2009 | Disrupts abnormal cell signaling |

| HIV Integrase Inhibition | Recent Study (2023) | IC50 values as low as 0.13 μM for modified compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.